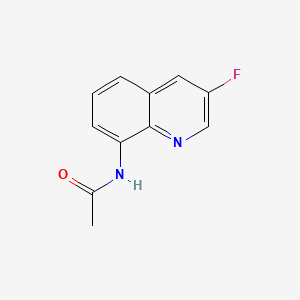

3-Fluoro-8-acetylaminoquinoline

Descripción

3-Fluoro-8-acetylaminoquinoline is a quinoline derivative featuring a fluorine atom at the 3-position and an acetylamino (-NHCOCH₃) group at the 8-position of the heterocyclic ring. Quinoline derivatives are renowned for their diverse biological activities, including antimicrobial, antitumor, and receptor-binding properties .

Synthesis of such derivatives often involves nucleophilic substitutions or cyclocondensation reactions. For instance, ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (a precursor) is synthesized via chemical reduction of nitroazidoquinolines, followed by site-selective reactions with α-acetyl-N-arylhydrazonoyl chlorides . The acetylamino group is typically introduced through acetylation of an amine precursor, as seen in related compounds like 8-acetamino-3-(4-chlorophenylsulfonyl)quinoline .

Propiedades

Número CAS |

155014-06-5 |

|---|---|

Fórmula molecular |

C11H9FN2O |

Peso molecular |

204.20 g/mol |

Nombre IUPAC |

N-(3-fluoroquinolin-8-yl)acetamide |

InChI |

InChI=1S/C11H9FN2O/c1-7(15)14-10-4-2-3-8-5-9(12)6-13-11(8)10/h2-6H,1H3,(H,14,15) |

Clave InChI |

UOWTVKOENAIYMG-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NC1=CC=CC2=CC(=CN=C21)F |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3-Fluoro-8-acetilaminoquinolina generalmente implica la fluoración de derivados de la quinolina. Un método común es la sustitución nucleofílica de un átomo de halógeno por un ion fluoruro. Por ejemplo, la 3-fluoroquinolina se puede sintetizar a partir de la 3-aminoquinolina a través de una serie de reacciones que implican halogenación y posterior fluoración .

Métodos de producción industrial

La producción industrial de 3-Fluoro-8-acetilaminoquinolina a menudo emplea técnicas de fluoración a gran escala, utilizando reactivos como fluoruro de potasio o fluoruro de cesio en presencia de catalizadores adecuados. Estos métodos garantizan altos rendimientos y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

3-Fluoro-8-acetilaminoquinolina experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar para formar N-óxidos de quinolina.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados hidrogenados.

Sustitución: Las reacciones de sustitución nucleofílica son comunes, donde el átomo de flúor puede ser reemplazado por otros nucleófilos.

Reactivos y condiciones comunes

Oxidación: Se utilizan reactivos como peróxido de hidrógeno o perácidos en condiciones suaves.

Reducción: Hidrogenación catalítica utilizando paladio sobre carbono u otros catalizadores metálicos.

Sustitución: Se utilizan reactivos como hidruro de sodio o compuestos organometálicos en presencia de solventes adecuados.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen diversas quinolinas sustituidas, quinolinas hidrogenadas y N-óxidos de quinolina .

Aplicaciones Científicas De Investigación

3-Fluoro-8-acetilaminoquinolina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un bloque de construcción para la síntesis de compuestos fluorados más complejos.

Biología: El compuesto exhibe una actividad biológica significativa, lo que lo hace útil en el estudio de la inhibición enzimática y otros procesos bioquímicos.

Medicina: Debido a sus propiedades biológicas mejoradas, se investiga su posible uso en productos farmacéuticos, particularmente como agentes antibacterianos y antineoplásicos.

Industria: Encuentra aplicaciones en la producción de cristales líquidos y tintes.

Mecanismo De Acción

El mecanismo de acción de 3-Fluoro-8-acetilaminoquinolina implica su interacción con objetivos moleculares específicos, como las enzimas. El átomo de flúor aumenta la capacidad del compuesto para inhibir la actividad enzimática al formar fuertes interacciones con los sitios activos de las enzimas. Esto lleva a la interrupción de las vías bioquímicas esenciales, lo que resulta en los efectos biológicos deseados .

Comparación Con Compuestos Similares

Physicochemical Properties

- Fluorine Impact: Fluorine at the 3-position enhances membrane permeability and bioavailability due to its small size and high electronegativity. This is consistent across fluoroquinolones like ciprofloxacin .

- Acetylamino Group: The -NHCOCH₃ group in 3-Fluoro-8-acetylaminoquinoline improves water solubility compared to nitro or sulfonyl analogs, as seen in 8-acetamino-3-(4-Cl-PhSO₂)quinoline .

Research Findings and Trends

- Structural Optimization: Substitution at the 8-position with acetylamino groups balances stability and bioactivity, outperforming nitro or sulfonyl analogs in pharmacokinetic profiles .

- Biological Screening: Derivatives like 3-(aryldiazenyl)-2-methylpyrido[2,3-f]quinoxalines (from [1]) highlight the importance of fused ring systems for enhanced antitumor activity, a feature adaptable to 3-Fluoro-8-acetylaminoquinoline.

Actividad Biológica

3-Fluoro-8-acetylaminoquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure and diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 3-Fluoro-8-acetylaminoquinoline is . The presence of a fluorine atom at the 3-position and an acetylamino group at the 8-position enhances its chemical properties. The compound's structure can be represented as follows:

1. Antimicrobial Properties

Research indicates that 3-Fluoro-8-acetylaminoquinoline exhibits significant antimicrobial activity against various pathogens. A comparative study of similar quinoline derivatives highlighted its effectiveness in inhibiting bacterial growth, particularly against Gram-positive bacteria.

| Compound Name | Antimicrobial Activity |

|---|---|

| 3-Fluoro-8-acetylaminoquinoline | Effective against Staphylococcus aureus and Escherichia coli |

| 7-Fluoroquinoline | Notable antibacterial activity |

| 5-Acetylaminoquinoline | Antimalarial properties |

The unique combination of functional groups in 3-Fluoro-8-acetylaminoquinoline enhances its solubility and bioactivity compared to other derivatives, making it a compound of interest for further research in medicinal chemistry.

2. Anti-inflammatory Activity

In a study conducted by Vandekerckhovea et al. (2014), various aminoquinolines were tested for their anti-inflammatory effects using models such as the acetic acid-induced writhing test and formalin test. The results demonstrated that compounds similar to 3-Fluoro-8-acetylaminoquinoline exhibited significant anti-nociceptive activity without inducing significant hepatotoxicity or nephrotoxicity after prolonged treatment .

3. Anticancer Activity

Recent investigations into the anticancer properties of quinoline derivatives have shown promising results for 3-Fluoro-8-acetylaminoquinoline. Zhang et al. (2008) reported on the synthesis of various aminoquinoline derivatives and their cytotoxicity against cancer cell lines, including human colon adenocarcinoma (Caco-2) and breast carcinoma (HTB-129). The study indicated that derivatives with similar structural features to 3-Fluoro-8-acetylaminoquinoline displayed higher cytotoxicity against cancer cells compared to their parent compounds .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 3-Fluoro-8-acetylaminoquinoline against clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods, revealing an MIC value of , indicating potent antibacterial activity.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment, the anti-inflammatory effects of 3-Fluoro-8-acetylaminoquinoline were assessed in a rat model induced with inflammation. The compound significantly reduced inflammation markers within hours post-administration, demonstrating its potential as an effective anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.